L-Cystine-34S2 is a stable isotope-labeled form of the amino acid cystine, where both sulfur atoms are replaced with sulfur-34 (), a heavier isotope of sulfur. It has the chemical formula and a molecular weight of approximately 244.11 g/mol. This compound is primarily used in research settings, particularly in studies involving metabolic pathways and the role of sulfur-containing compounds in biological systems .
L-Cystine plays significant roles in biological systems:
Research indicates that L-Cystine-34S2 can be utilized to trace metabolic pathways involving sulfur metabolism and oxidative stress responses in various organisms .
L-Cystine-34S2 can be synthesized through several methods:
L-Cystine-34S2 is primarily used in scientific research, including:
Studies involving L-Cystine-34S2 focus on its interactions with various biological molecules:
L-Cystine-34S2 shares similarities with several other sulfur-containing compounds. Here’s a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| L-Cystine | C6H12N2O4S2 | 244.31 g/mol | Contains natural sulfur isotopes |
| Cysteine | C3H7N1O2S1 | 121.16 g/mol | A reduced form that acts as a precursor to cystine |
| Methionine | C5H11N1O2S1 | 149.21 g/mol | An essential amino acid that contains sulfur |
| Homocysteine | C4H9N1O2S1 | 135.16 g/mol | A non-protein amino acid involved in methylation processes |
L-Cystine-34S2's distinct feature lies in its stable isotope labeling, which allows for precise tracking and analysis of sulfur metabolism without altering biological activity . This makes it invaluable for research into biochemical pathways involving sulfur compounds.
L-Cystine-34S2 is a homodimeric molecule formed by the oxidation of two L-cysteine residues, linked via a disulfide bond enriched with sulfur-34 isotopes. Unlike conventional L-cystine, which contains sulfur-32 at natural abundance (94.93%), this isotopologue incorporates two ³⁴S atoms, increasing its mass by approximately 4 atomic mass units. The structural integrity of the molecule remains unchanged, preserving its role in protein folding and redox biology.
Table 1: Comparative Properties of L-Cystine and L-Cystine-34S2
| Property | L-Cystine | L-Cystine-34S2 |
|---|---|---|
| Molecular Formula | C₆H₁₂N₂O₄S₂ | C₆H₁₂N₂O₄S₂ |
| Average Mass (g/mol) | 240.292 | 244.11 |
| Sulfur Isotopes | ³²S (natural) | ³⁴S (enriched) |
| Disulfide Bond Energy | 268 kJ/mol | 268 kJ/mol |
The synthesis of L-Cystine-34S2 typically employs enzymatic or chemical methods to incorporate ³⁴S isotopes. One approach involves:
This method achieves isotopic enrichment >92% while maintaining stereochemical purity.
The development of sulfur-34 labeling traces back to early geochemical studies of δ³⁴S values in meteorites, but its application to amino acids emerged in the 21st century through three key advancements:
2008: NMR-based disulfide mapping techniques demonstrated the utility of differential isotope labeling in cysteine-rich peptides. Researchers used ¹⁵N/¹³C-adjacent labeling to resolve disulfide connectivities in inhibitory cystine knot (ICK) peptides, laying groundwork for ³⁴S applications.
2017: A breakthrough enzymatic synthesis enabled site-specific ³⁴S incorporation into L-cysteine derivatives. By combining ³⁴S-labeled sodium sulfide with L-serine and recombinant Salmonella cysteine synthases (CysE/CysK), scientists achieved dual ¹⁵N/³⁴S labeling efficiencies exceeding 85%.
2018: The SULAQ (Sulfur Stable Isotope Labeling of Amino Acids for Quantification) method revolutionized proteomic studies. This technique allowed metabolic incorporation of ³⁴S into cysteine and methionine residues across diverse organisms, bypassing auxotrophic limitations through direct sulfide assimilation pathways.
These innovations addressed prior challenges in sulfur isotope labeling, such as isotopic dilution during synthesis and limited incorporation yields (<8% in early methods).
L-Cystine-34S2 has become indispensable in three research domains:
A. Redox Biology Studies
The ³⁴S-labeled disulfide bond enables precise tracking of thiol-disulfide exchange reactions. Using tandem mass spectrometry, researchers quantified the conversion of ³⁴S-labeled N-acetyl-L-cysteine to glutathione persulfide in HeLa cells, revealing real-time dynamics of sulfur trafficking.
B. Structural Proteomics
In NMR spectroscopy, ³⁴S labeling reduces signal overlap in cysteine-rich proteins. A 2008 study on conotoxin GVIA demonstrated that differential ³⁴S incorporation allowed unambiguous assignment of all six disulfide bonds within 48 hours, compared to weeks required for traditional methods.
C. Metabolic Flux Analysis
SULAQ-based workflows utilize L-Cystine-34S2 to quantify sulfur assimilation pathways. When administered to Methanococcus maripaludis cultures, 87% of Fe-S cluster sulfur derived directly from ³⁴S-labeled sulfide rather than cysteine catabolism, overturning prior assumptions about sulfur metabolic routing.
The compound’s utility extends to pharmacokinetic studies, where its ≥3 mass unit shift from natural cystine enables unambiguous detection via LC-MS/MS, even in complex biological matrices.
The preparation of L-Cystine-34S2, a stable isotope-labeled form of cystine where both sulfur atoms are replaced with sulfur-34, represents a critical advancement in biochemical research applications [2]. This compound enables precise tracking and quantification in various analytical techniques, particularly mass spectrometry and nuclear magnetic resonance spectroscopy [8]. Two primary synthetic approaches have been established for producing this isotopically labeled amino acid derivative: enzymatic synthesis utilizing bacterial cysteine synthase systems and chemical synthesis from 34S-labeled precursors [5] [16].
The enzymatic approach represents the most efficient and environmentally sustainable method for producing 34S-labeled cystine derivatives [5]. This method leverages bacterial cysteine synthase enzymes, specifically O-acetylserine sulfhydrylase A (CysK) and O-acetylserine sulfhydrylase B (CysM), which catalyze the incorporation of isotopic sulfur into the amino acid framework [9] [10]. These enzymes belong to the pyridoxal phosphate-dependent enzyme family and demonstrate exceptional specificity for sulfur incorporation reactions [11].
The enzymatic synthesis protocol begins with the preparation of recombinant CysK and CysM enzymes from Salmonella enterica serovar Typhimurium LT2 [5]. The process involves cloning the respective genes and expressing them in Escherichia coli systems under controlled conditions [9]. The CysK enzyme demonstrates optimal activity at pH 7.4-7.8 using Tris-HCl buffer, while maintaining temperature conditions at 37°C for maximum enzymatic efficiency [4]. The CysM isoform exhibits similar optimal conditions but shows enhanced substrate flexibility, allowing utilization of both sulfide and thiosulfate as sulfur sources [11].
Table 1: Enzymatic Synthesis Conditions for 34S-Labeled Cysteine Production
| Parameter | CysK System | CysM System | Units |
|---|---|---|---|
| Optimal pH | 7.4-7.8 | 7.2-7.6 | pH units |
| Temperature | 37 | 37 | °C |
| Reaction Time | 2-4 | 3-6 | hours |
| Substrate Concentration | 10-20 | 15-25 | mM |
| Isotopic Incorporation | 92-95 | 85-90 | % |
| Yield | 75-85 | 70-80 | % |
The reaction mechanism involves O-acetyl-L-serine as the primary substrate, which undergoes nucleophilic substitution with 34S-labeled sodium sulfide to produce 34S-labeled L-cysteine [5]. The isotopic incorporation efficiency typically ranges from 92-95% for CysK systems and 85-90% for CysM systems, as determined by mass spectrometric analysis [4]. Subsequent oxidative dimerization of the labeled cysteine molecules produces the desired L-Cystine-34S2 product through disulfide bond formation [6].
The enzymatic approach offers several advantages including high stereoselectivity, mild reaction conditions, and excellent isotopic incorporation rates [5]. The process can be scaled effectively for research applications while maintaining consistent product quality and isotopic enrichment levels [9]. Quality control measures include monitoring enzyme activity through spectrophotometric assays and confirming product identity through high-resolution mass spectrometry [10].
Chemical synthesis approaches for L-Cystine-34S2 production utilize 34S-labeled precursor compounds as starting materials [16] [19]. The most commonly employed method involves the use of 34S-labeled thiourea or 34S-labeled sodium sulfate as the primary sulfur source [19] [20]. These precursors undergo a series of chemical transformations to incorporate the isotopic sulfur into the cystine framework while maintaining the desired stereochemistry and isotopic enrichment [18].
The Strecker amino acid synthesis protocol represents one of the most reliable chemical approaches for producing isotopically labeled amino acids [4]. This method employs 34S-labeled thiourea as the sulfur source in conjunction with appropriate aldehyde and nitrile components [18]. The reaction proceeds through an imine intermediate formation, followed by nucleophilic addition of the sulfur-containing species [20]. The process typically achieves isotopic purity levels of 85-88%, though subsequent chiral resolution steps are required to obtain the pure L-enantiomer [4].
Table 2: Chemical Synthesis Parameters for 34S-Labeled Cystine
| Synthesis Method | Isotopic Source | Temperature | Reaction Time | Isotopic Purity | Overall Yield |
|---|---|---|---|---|---|
| Strecker Synthesis | 34S-Thiourea | 60-80°C | 12-24 hours | 85-88% | 45-55% |
| Sulfate Reduction | 34S-Sulfate | 25-40°C | 6-12 hours | 90-93% | 40-50% |
| Direct Sulfurization | 34S-Elemental | 100-120°C | 8-16 hours | 80-85% | 35-45% |
Alternative chemical approaches involve the reduction of 34S-labeled sulfate to generate reactive sulfur species for incorporation into organic frameworks [19]. This method requires careful control of reduction conditions to prevent unwanted side reactions and maintain isotopic integrity [20]. The process typically employs reducing agents such as sodium borohydride or lithium aluminum hydride under inert atmosphere conditions [16].
The direct sulfurization approach utilizes elemental 34S in organic synthesis reactions [21]. This method involves the incorporation of isotopic sulfur through nucleophilic substitution reactions with appropriate cysteine precursors [20]. The reaction conditions require elevated temperatures and extended reaction times to achieve satisfactory conversion rates [21]. However, this approach may result in lower isotopic enrichment due to potential isotopic exchange reactions during the synthesis process [19].
The purification of L-Cystine-34S2 requires specialized protocols to ensure high purity and maintain isotopic integrity throughout the isolation process [22] [23]. High-performance liquid chromatography represents the primary purification technique, utilizing mixed-mode stationary phases that provide both reversed-phase and ion-exchange separation mechanisms [22] [26]. The Primesep 100 column system has demonstrated exceptional performance for cystine purification, employing a mobile phase consisting of acetonitrile, water, and sulfuric acid in optimized proportions [22].
Table 3: High-Performance Liquid Chromatography Purification Parameters
| Parameter | Specification | Range |
|---|---|---|
| Column Type | Primesep 100, C18 | 4.6 x 150-250 mm |
| Particle Size | 5 μm | 3-10 μm |
| Mobile Phase A | Water + 0.1% H2SO4 | pH 1.8-2.2 |
| Mobile Phase B | Acetonitrile | 15-85% |
| Flow Rate | 1.0 mL/min | 0.8-1.5 mL/min |
| Detection Wavelength | 200 nm | 190-230 nm |
| Column Temperature | 25°C | 20-40°C |
The purification protocol employs gradient elution conditions to achieve optimal separation of L-Cystine-34S2 from potential impurities and unlabeled analogs [22]. The gradient program typically begins with 15% acetonitrile and increases to 85% over a 30-45 minute period, providing excellent resolution between cysteine and cystine derivatives [26]. Detection is performed using ultraviolet absorption at 200 nm, where both cysteine and cystine exhibit characteristic absorption profiles [23].
Quality control measures include comprehensive analytical testing at multiple stages of the purification process [24] [27]. Initial crude product analysis involves assessment of isotopic incorporation through mass spectrometry, followed by purity determination using analytical high-performance liquid chromatography [28]. The purified product undergoes final quality assessment including determination of stereochemical purity, residual solvent content, and microbiological testing according to established pharmaceutical standards [25].
Ion-exchange chromatography serves as an alternative purification approach, particularly effective for removing ionic impurities and achieving high-purity preparations [24]. The process utilizes cation-exchange resins with controlled pH conditions to separate the zwitterionic cystine molecules based on their charge characteristics [27]. Elution is typically performed using sodium chloride gradients or pH modulation to achieve selective desorption of the target compound [26].
The purification process requires careful monitoring of pH conditions to prevent disulfide bond reduction or oxidation reactions that could compromise product integrity [27]. Buffer systems such as phosphate or Tris-HCl are employed to maintain stable pH conditions throughout the purification sequence [22]. Temperature control during purification is essential to prevent thermal degradation and maintain isotopic label stability [23].
Isotopic purity assessment represents a critical component in the characterization of L-Cystine-34S2, ensuring the reliability and accuracy of subsequent analytical applications [29] [30]. Multiple analytical techniques are employed to determine the degree of 34S incorporation and assess the overall isotopic composition of the labeled compound [31] [32]. These methods provide quantitative data on isotopic enrichment levels and identify potential contamination from natural abundance isotopes [33].
High-resolution mass spectrometry serves as the primary technique for isotopic purity determination [29] [31]. The method involves direct analysis of the molecular ion species and their corresponding isotopologue distributions [30]. For L-Cystine-34S2, the molecular ion peak appears at m/z 245.12 [M+H]+, representing a mass shift of +3.99 Da compared to the natural abundance compound [2] [4]. The isotopic pattern analysis reveals the distinct 34S/34S signature, which differs significantly from natural isotopic distributions [32].
Table 4: Mass Spectrometric Isotopic Purity Assessment Parameters
| Measurement Parameter | Natural Abundance | 34S-Labeled | Units |
|---|---|---|---|
| Molecular Ion [M+H]+ | 241.13 | 245.12 | m/z |
| Mass Shift | - | +3.99 | Da |
| Isotopic Abundance 34S | 4.25% | 95-99% | % |
| Resolution Required | 10,000 | 25,000+ | FWHM |
| Mass Accuracy | ±5 | ±2 | ppm |
The calculation of isotopic purity involves integration of peak areas for all isotopologue species and application of correction factors for natural abundance contributions [32]. The formula accounts for the presence of carbon-13 and nitrogen-15 isotopes that may contribute to the same nominal mass [29]. Accurate isotopic purity determination requires high-resolution instruments capable of distinguishing between isobaric species with minimal mass differences [31].
Isotope ratio mass spectrometry provides an alternative approach for isotopic purity assessment, particularly useful for samples with complex isotopic compositions [33] [35]. This technique involves conversion of the organic sulfur to sulfur dioxide gas through combustion, followed by analysis of the 34S/32S ratio using specialized instrumentation [35]. The method achieves high precision measurements with standard deviations typically below 0.3 permil [33].
Table 5: Isotope Ratio Mass Spectrometry Analytical Parameters
| Parameter | Specification | Precision |
|---|---|---|
| Sample Size | 3-10 μg sulfur | ±0.5 μg |
| Combustion Temperature | 1000°C | ±5°C |
| Measurement Precision | 0.2 mUr | ±0.1 mUr |
| Reference Standard | VCDT | - |
| Analysis Time | 8-12 minutes | - |
Nuclear magnetic resonance spectroscopy provides complementary structural confirmation and isotopic assessment capabilities [30]. Carbon-13 nuclear magnetic resonance analysis can detect the presence of isotopic sulfur through chemical shift perturbations in adjacent carbon atoms [28]. The technique is particularly valuable for confirming the structural integrity of the labeled compound and identifying potential rearrangement products [25].
The assessment protocol includes evaluation of isotopic exchange stability under various storage and handling conditions [31]. Time-course studies monitor potential isotope scrambling or exchange reactions that could compromise the isotopic label integrity [30]. These studies typically employ accelerated aging conditions and periodic mass spectrometric analysis to establish shelf-life parameters and optimal storage recommendations [29].
The structural determination of L-Cystine-34S2 through X-ray crystallography reveals fundamental insights into the spatial arrangement and bonding characteristics of the sulfur-34 isotope-labeled compound [1] [2]. L-Cystine-34S2 crystallizes in a hexagonal crystal system with space group P6122, exhibiting unit cell parameters of a = b = 0.5422 nanometers and c = 5.6275 nanometers [2]. The molecular structure maintains the characteristic disulfide bridge configuration, with the sulfur-34 atoms positioned at the critical bridging sites between the two cysteine residues.
The disulfide bond length in L-Cystine-34S2 measures approximately 2.04 Angstroms, consistent with typical disulfide bond dimensions observed in natural abundance cystine [3]. The isotopic substitution with sulfur-34, possessing an atomic mass of 33.9678668 daltons compared to sulfur-32 at 31.9720718 daltons, introduces a mass difference of approximately 4.0 daltons for the doubly-labeled compound [4] [5]. This mass differential affects the lattice parameters through subtle changes in intermolecular interactions and packing arrangements.
The crystal structure exhibits L-cystine molecules organized in helical arrangements about the 61 screw axis, with six cystine molecules spanning the unit cell length along the c-axis [2]. Intermolecular hydrogen bonding patterns include NH3+...−O(C=O) interactions along the screw axis and S...S interactions between helical structures at intervals of c/2 along the six equivalent {100} directions. The hexagonal plate morphology reflects the multiple strong intermolecular interactions within the (001) crystallographic plane.
Table 1: X-ray Crystallography Parameters for L-Cystine-34S2
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C6H12N2O4S2 | PubChem |
| Molecular Weight (g/mol) | 244.11 | PubChem |
| Isotope Label | 34S2 | PubChem |
| Disulfide Bond Length (Å) | ~2.04 | Literature |
| Crystal System | Orthorhombic | Literature |
| Space Group | P212121 (typical) | Literature |
| Sulfur-34 Natural Abundance (%) | 4.21 | ChEBI |
| Mass Difference (Da) | 4.0 | Calculated |
| Sulfur-34 Atomic Mass (Da) | 33.9678668 | ChEBI |
| Sulfur-32 Atomic Mass (Da) | 31.9720718 | ChEBI |
The characterization of L-Cystine-34S2 through heteronuclear single quantum coherence (HSQC) spectroscopy provides detailed information about proton-carbon connectivity and chemical environment modifications induced by sulfur-34 isotopic labeling [6] [7]. The HSQC experiments reveal distinct correlation patterns between proton and carbon-13 nuclei, particularly sensitive to the redox state of the sulfur atoms within the disulfide bridge.
Proton chemical shifts for the β-methylene protons in oxidized L-cystine-34S2 appear in the range of 2.89-3.11 parts per million, while the α-proton resonates at approximately 3.56 parts per million [6] [8]. These values demonstrate the characteristic downfield shift associated with the electron-withdrawing effect of the disulfide bond compared to the reduced thiol form. The carbon-13 chemical shifts for the corresponding carbons occur at 46.27 parts per million for the β-carbon and 57.74 parts per million for the α-carbon [6] [8].
The heteronuclear correlation experiments enable identification of metabolites through systematic comparison of peak correlation plots derived from multiple spectra [9]. The methodology facilitates discrimination between cysteine in reduced (free thiol) and oxidized (disulfide bonded) states based on characteristic chemical shift patterns. The correlation analysis demonstrates that chemical shifts in both redox states occupy distinct clusters as functions of secondary structure in the chemical shift coordinate system.
Table 2: NMR Chemical Shifts for Cystine Species
| Nucleus | Chemical Shift (ppm) | Redox State | pH Condition |
|---|---|---|---|
| 1H (β-CH2) | 2.89-3.11 | Oxidized (disulfide) | 7.7-12.2 |
| 1H (α-CH) | 3.56 | Oxidized (disulfide) | 7.7-12.2 |
| 13C (β-CH2) | 46.27 | Oxidized (disulfide) | 7.7-12.2 |
| 13C (α-CH) | 57.74 | Oxidized (disulfide) | 7.7-12.2 |
| 1H (β-CH2) - reduced | 2.46-2.89 | Reduced (thiolate) | 7.7-12.2 |
| 1H (α-CH) - reduced | 3.09 | Reduced (thiolate) | 7.7-12.2 |
| 13C (β-CH2) - reduced | 34.75 | Reduced (thiolate) | 7.7-12.2 |
| 13C (α-CH) - reduced | 63.13 | Reduced (thiolate) | 7.7-12.2 |
The incorporation of sulfur-34 isotopes into L-cystine introduces measurable effects on nuclear magnetic resonance chemical shifts through secondary isotope effects and altered magnetic shielding environments [10] [8]. The sulfur-34 nucleus, with its increased mass and modified nuclear magnetic properties compared to sulfur-32, influences the electronic environment of neighboring carbon and hydrogen atoms through altered bond vibrational characteristics and electron distribution patterns.
Carbon-13 chemical shifts demonstrate particular sensitivity to the oxidation state of sulfur atoms, with the β-carbon chemical shift serving as a reliable indicator for distinguishing between reduced and oxidized forms [11] [12]. The empirical rule established for redox state assignment indicates that β-carbon chemical shifts below 32.0 parts per million correspond to reduced cysteine, while shifts above 35.0 parts per million indicate oxidized cystine formation [11]. This diagnostic capability proves especially valuable for structural studies involving disulfide bond formation and protein folding investigations.
The sulfur-34 isotope effect manifests through isotope-induced chemical shift differences, where the heavier isotope typically produces slight upfield shifts relative to sulfur-32 analogs [10]. These effects arise from modified vibrational zero-point energies and altered bond lengths in the sulfur-34 labeled compound. The magnitude of isotope effects correlates with the distance from the isotopic substitution site, with directly bonded atoms exhibiting the most pronounced effects.
Temperature-dependent studies reveal that isotope shifts decrease with increasing temperature, attributed to population of vibrationally excited states combined with nonlinear nuclear shielding dependence on bond distances [13]. The temperature coefficient provides additional information about the dynamic behavior of the disulfide bridge and conformational flexibility of the molecule under varying thermal conditions.
Raman spectroscopy provides detailed information about the vibrational characteristics of disulfide bonds in L-Cystine-34S2, with specific sensitivity to conformational states and isotopic composition [14] [15]. The sulfur-sulfur stretching modes appear characteristically in the 500-550 wavenumber region, with distinct frequencies corresponding to different torsional conformations of the disulfide bridge.
The gauche-gauche-gauche conformation exhibits a strong Raman band at 515 reciprocal centimeters, while gauche-gauche-trans and trans-gauche-trans conformations produce bands at 525 and 540 reciprocal centimeters, respectively [14]. These conformational assignments derive from systematic correlations between C1β-S1γ-S2γ-C2β torsion angles and observed vibrational frequencies. The sulfur-34 isotopic substitution introduces predictable frequency shifts toward lower wavenumbers due to the increased atomic mass.
Isotopic frequency shifts in Raman spectra follow the relationship predicted by reduced mass considerations, where the frequency ratio between isotopomers equals the square root of the inverse mass ratio [15] [16]. For sulfur-34 substitution, this relationship predicts frequency shifts of approximately 2-4 reciprocal centimeters for sulfur-sulfur stretching modes. Experimental validation of these predictions demonstrates linear correlations between observed frequencies and isotopic mass compositions.
Table 3: Raman Spectroscopy Frequencies for Disulfide Bonds
| Conformation | Frequency (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| gauche-gauche-gauche (g-g-g) | 515 | S-S stretch | Strong |
| gauche-gauche-trans (g-g-t) | 525 | S-S stretch | Medium |
| trans-gauche-trans (t-g-t) | 540 | S-S stretch | Medium |
| S-S stretch (general) | 500-550 | S-S stretch | Variable |
| C-S stretch | 630-680 | C-S stretch | Medium |
| C-C stretch (adjacent) | 1050-1100 | C-C stretch | Weak |
The identification of sulfur-34 labeled species through Raman spectroscopy enables tracking of metabolic processes and structural transformations in biological systems [17]. Resonance Raman techniques provide enhanced sensitivity for sulfur-containing chromophores, allowing detection of isotope-related shifts in complex biological matrices. The combination of isotopic labeling with vibrational spectroscopy offers unique advantages for mechanistic studies of disulfide bond formation and cleavage reactions.
Infrared spectroscopy reveals the dynamic behavior of disulfide bonds in L-Cystine-34S2 through analysis of temperature-dependent frequency shifts and band intensities [15] [18]. The symmetric and antisymmetric sulfur-sulfur stretching modes appear in distinct frequency ranges, with symmetric stretching occurring between 500-560 reciprocal centimeters and antisymmetric stretching between 480-520 reciprocal centimeters.
The sulfur-34 isotopic substitution produces systematic frequency shifts toward lower wavenumbers across all vibrational modes involving sulfur atom motion [15] [19]. The magnitude of isotope shifts correlates with the extent of sulfur atom displacement in each normal mode, with sulfur-sulfur stretching modes exhibiting the largest shifts of 8-12 reciprocal centimeters. Carbon-sulfur stretching modes show intermediate shifts of 4-8 reciprocal centimeters, while bending modes demonstrate smaller but measurable shifts of 2-6 reciprocal centimeters.
Temperature-dependent infrared measurements reveal significant variations in band positions and intensities, indicating dynamic conformational interconversion processes [20]. The disulfide bond exhibits rapid equilibrium sampling between different conformational states on picosecond to nanosecond timescales. Two-dimensional infrared spectroscopy studies demonstrate that elimination of disulfide bonds accelerates protein structural fluctuations while maintaining overall protein fold integrity.
Table 4: Infrared Analysis of Disulfide Bond Dynamics
| Vibrational Mode | Frequency Range (cm⁻¹) | Isotope Shift (34S vs 32S) | Temperature Dependence |
|---|---|---|---|
| S-S stretch (symmetric) | 500-560 | -8 to -12 | Moderate |
| S-S stretch (antisymmetric) | 480-520 | -6 to -10 | Moderate |
| C-S stretch | 620-720 | -4 to -8 | Low |
| C-S-S bend | 300-400 | -2 to -6 | High |
| S-S-C bend | 250-350 | -2 to -4 | High |
| Torsional modes | 50-200 | -1 to -3 | Very High |
The analysis of disulfide bond photochemistry through time-resolved infrared spectroscopy provides insights into reaction mechanisms and intermediate species formation [18] [21]. Picosecond X-ray absorption spectroscopy at the sulfur K-edge enables element-specific monitoring of photochemical processes, revealing the formation of methylthiyl and methylperthiyl radicals as primary photoproducts. These studies contribute fundamental understanding of disulfide bond reactivity relevant to biological processes and photochemical degradation pathways.